Benzyl glycolate (CAS 30379-58-9) is a protected glycolic acid synthon, cleavable by mild hydrogenolysis (H₂, Pd/C), ideal for complex syntheses with acid/base-labile groups. Key advantages:
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Benzyl glycolate (CAS: 30379-58-9) is the benzyl ester of glycolic acid, functioning as a key intermediate in organic synthesis. It is primarily utilized as a protected form of glycolic acid, where the benzyl group offers distinct advantages in multi-step synthesis pathways, particularly in carbohydrate chemistry and polymer science. Its physical properties, such as a high boiling point (136 °C at 14 mmHg) and status as a clear, liquid oil at room temperature, distinguish it from more volatile, lower-chain alkyl esters, impacting its handling, processing, and application suitability.
Substituting Benzyl glycolate with simpler analogs like methyl or ethyl glycolate is often unviable due to critical differences in chemical reactivity and deprotection pathways. The benzyl ester group is uniquely removable via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild, non-acidic, non-basic method that preserves other sensitive functional groups within a complex molecule. In contrast, methyl and ethyl esters require harsh acidic or basic hydrolysis for cleavage, which can compromise molecular integrity in advanced, multi-step syntheses. This difference in deprotection orthogonality is a primary driver for procuring Benzyl glycolate, as it enables synthetic routes that are impossible with simple alkyl esters. Furthermore, its significantly lower volatility compared to methyl or ethyl analogs is a key processability advantage in high-temperature reactions or formulations where reactant loss must be minimized.
Benzyl glycolate exhibits a significantly higher boiling point (136 °C at 14 mmHg) compared to common substitutes like methyl glycolate (149-151 °C at 760 mmHg) and ethyl glycolate (158-159 °C at 760 mmHg). This lower volatility is a critical advantage in melt polycondensation reactions or high-temperature formulations, where it minimizes precursor loss due to evaporation, ensuring better stoichiometric control and process efficiency.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 136 °C / 14 mmHg |
| Comparator Or Baseline | Methyl Glycolate: ~150 °C / 760 mmHg; Ethyl Glycolate: ~159 °C / 760 mmHg |
| Quantified Difference | Significantly less volatile under vacuum and at elevated atmospheric pressures compared to methyl and ethyl analogs. |
| Conditions | Standard physical property data from chemical suppliers. |
This ensures higher effective reactant concentration and prevents composition drift in high-temperature processes, leading to more reproducible outcomes and reduced material waste.
The primary procurement driver for Benzyl glycolate is its utility as a protected form of glycolic acid where the benzyl group can be removed under neutral conditions. The standard method for benzyl ether/ester cleavage is catalytic hydrogenolysis (H₂ with a metal catalyst like Pd/C), which is orthogonal to many other protecting groups that are sensitive to acid or base. In contrast, deprotection of a methyl or ethyl ester requires saponification (e.g., NaOH) or strong acid catalysis, which can cleave other sensitive esters, amides, or acid-labile groups (e.g., Boc, trityl) present in the molecule.
| Evidence Dimension | Deprotection Method |
| Target Compound Data | Catalytic Hydrogenolysis (H₂, Pd/C) or Birch Reduction (Na, NH₃) |
| Comparator Or Baseline | Methyl/Ethyl Esters: Require strong acid or base hydrolysis. |
| Quantified Difference | Qualitative but absolute difference in required reaction conditions (neutral vs. harsh acid/base). |
| Conditions | Standard multi-step organic synthesis. |
This allows for the selective unmasking of the glycolic acid moiety late in a synthetic sequence without destroying the rest of the molecule, increasing overall yield and enabling the synthesis of complex targets.
While not a primary fragrance component itself, Benzyl glycolate is identified in patent literature as a potential constituent in complex fragrance compositions. Its structure, combining a benzyl moiety (common in fragrances like benzyl acetate and benzyl salicylate) with a glycolate ester, gives it a pleasant, sweet, floral aroma and moderate volatility suitable for use as a modifier or fixative. Unlike the highly volatile methyl and ethyl glycolates, its properties are more aligned with other benzyl esters frequently used to build the core and base notes of a perfume.
| Evidence Dimension | Application Suitability |
| Target Compound Data | Listed as a potential component in fragrance patents; described as having a pleasant, sweet, floral aroma. |
| Comparator Or Baseline | Methyl/Ethyl Glycolate: More volatile, generally used as solvents rather than fragrance components. |
| Quantified Difference | Inclusion in fragrance patent literature, a domain where simple alkyl glycolates are not typically mentioned. |
| Conditions | Formulation of commercial fragrances and cosmetics. |
For applications in fragrance or scented consumer products, Benzyl glycolate offers a specific aromatic profile and physical properties that cannot be replicated by simple alkyl esters or glycolic acid.
Ideal for multi-step syntheses of pharmaceuticals or complex carbohydrates where a glycolic acid moiety is required, but other parts of the molecule contain acid- or base-sensitive groups. The ability to deprotect the benzyl ester under mild, neutral hydrogenolysis conditions is the key enabler.
Suited for polymerization reactions conducted at elevated temperatures where the low volatility of Benzyl glycolate prevents monomer loss and maintains stoichiometric balance, a critical factor for achieving high molecular weight polymers. This is a direct advantage over more volatile methyl or ethyl glycolate.
Serves as a modifier or component in fine fragrances where its specific sweet, floral aroma and moderate volatility contribute to the overall scent profile. Its properties are more comparable to established benzyl-based fragrance materials than to simple, volatile alkyl glycolates.